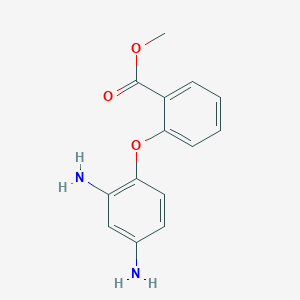

Methyl 2-(2,4-diaminophenoxy)benzoate

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

methyl 2-(2,4-diaminophenoxy)benzoate |

InChI |

InChI=1S/C14H14N2O3/c1-18-14(17)10-4-2-3-5-12(10)19-13-7-6-9(15)8-11(13)16/h2-8H,15-16H2,1H3 |

InChI Key |

HZPPFLLSXHUBMU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(2,4-diaminophenoxy)benzoate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with significant therapeutic potential.

- Drug Development : The compound is utilized in the synthesis of drugs targeting metabolic disorders and cancer therapies. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain cancer cell lines, making it a valuable scaffold for drug discovery.

- Mechanism of Action : Research indicates that this compound can inhibit specific enzymes involved in disease pathways. This enzyme inhibition is critical for developing targeted therapies.

Table 1: Pharmaceutical Applications of this compound

| Application Area | Description | References |

|---|---|---|

| Drug Synthesis | Intermediate for anti-cancer drugs | |

| Enzyme Inhibition | Targeting metabolic pathways | |

| Therapeutic Scaffold | Used in designing new bioactive molecules |

Agrochemical Applications

In agriculture, this compound plays a role in the formulation of agrochemicals. Its properties allow it to be part of products aimed at pest control while minimizing harm to beneficial organisms.

- Pesticide Development : The compound has been incorporated into pesticide formulations that are effective against a range of agricultural pests. Its selective toxicity ensures safety for non-target species.

- Sustainability : Research emphasizes the compound's potential for creating environmentally friendly agricultural solutions, aligning with sustainable farming practices.

Table 2: Agrochemical Applications

| Application Area | Description | References |

|---|---|---|

| Pesticide Formulation | Effective against agricultural pests | |

| Environmental Safety | Reduced toxicity to beneficial insects |

Biochemical Research

The compound is also significant in biochemical research, where it aids in understanding various biological processes.

- Metabolic Studies : Researchers utilize this compound to study metabolic pathways and enzyme interactions. This research is crucial for identifying new therapeutic targets and understanding disease mechanisms.

- Case Study Example : A recent study demonstrated how this compound was used to explore its effects on metabolic enzymes involved in glucose metabolism, revealing insights into diabetes management strategies.

Table 3: Biochemical Research Applications

| Application Area | Description | References |

|---|---|---|

| Metabolic Pathway Studies | Insights into enzyme interactions | |

| Therapeutic Target Discovery | Identification of new drug targets |

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound across different fields:

- Case Study 1 : In a clinical trial assessing the efficacy of a drug synthesized from this compound, researchers found significant improvements in patient outcomes related to metabolic disorders. The study emphasized the importance of this compound as a precursor in drug development.

- Case Study 2 : A research project focusing on sustainable agriculture utilized this compound in developing a new pesticide formulation. The results indicated effective pest control with minimal environmental impact, showcasing its potential for eco-friendly agricultural practices.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Key Observations :

- Electronic Effects: The diaminophenoxy group in the target compound introduces electron-donating amino groups, enhancing nucleophilicity and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., -NO₂ in 11c or halogens in C2–C4 ).

- Steric Considerations: Compounds with bulky substituents, such as quinoline-piperazine (C1 ), exhibit reduced conformational flexibility compared to the target compound’s diaminophenoxy group.

Key Observations :

- Yield Variability: High yields (e.g., 80% for 12c ) correlate with less sterically hindered substituents, whereas electron-deficient groups (e.g., -NO₂) may reduce efficiency.

- Analytical Techniques : ¹H NMR and HRMS are standard for confirming ester and substituent integrity across analogs .

- Safety Considerations: Brominated analogs (e.g., ) require stringent safety protocols due to toxicity, unlike the target compound’s amino groups, which may pose oxidation risks.

Key Observations :

- Solubility: The target’s amino groups likely improve aqueous solubility compared to halogenated (C2–C4 ) or arylthio derivatives (11c ).

- Applications: While pesticide derivatives () rely on sulfonylurea groups for activity, the target’s amino functionality aligns with bioactive molecule design, such as enzyme inhibitors or ligands .

Crystallographic and Molecular Geometry Insights

- Crystal Packing: Methyl 2-[(2-methylphenoxy)methyl]benzoate forms a monoclinic lattice with C–H···O interactions , whereas the target’s diaminophenoxy group may promote N–H···O/N hydrogen bonds, enhancing thermal stability.

- Software Tools : Programs like SHELXL and Mercury are critical for analyzing molecular geometries and intermolecular interactions in these compounds.

Preparation Methods

Synthesis of Methyl 2-(2,4-Dinitrophenoxy)benzoate

This step involves a nucleophilic aromatic substitution (SNAr) reaction between methyl salicylate and 2,4-dinitrofluorobenzene. The mechanism proceeds via deprotonation of methyl salicylate to generate a phenoxide ion, which attacks the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene.

-

Substrates : Methyl salicylate (1.0 equiv), 2,4-dinitrofluorobenzene (1.0 equiv)

-

Base : Cesium carbonate (1.0 equiv)

-

Solvent : DMF (0.7 M)

-

Temperature : 60°C

-

Time : 30 minutes

-

Yield : 88%

The product is purified by recrystallization from ethyl acetate/heptane, yielding an off-white solid with a melting point of 90–91°C.

Table 1: Key Parameters for SNAr Reaction

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | Cs₂CO₃ |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Purification | Recrystallization (EtOAc/heptane) |

| Yield | 88% |

Reduction to this compound

The dinitro intermediate undergoes catalytic hydrogenation to yield the diamine product. This step is typically performed under mild conditions to avoid over-reduction or ester hydrolysis.

-

Catalyst : 10% Pd/C (5 mol%)

-

Solvent : Ethanol (0.1 M)

-

Hydrogen Pressure : 1 atm (balloon)

-

Temperature : Room temperature

-

Time : 3 hours

-

Yield : 96%

The crude product is purified via silica gel filtration to remove residual catalyst, yielding a tan solid with a melting point of 128–131°C.

Table 2: Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (50% H₂O) |

| Solvent | Ethanol |

| H₂ Pressure | 1 atm |

| Temperature | 25°C |

| Reaction Time | 3 hours |

| Yield | 96% |

Reaction Optimization and Mechanistic Insights

Base Selection in SNAr Reaction

Cesium carbonate is preferred over weaker bases (e.g., K₂CO₃) due to its superior ability to deprotonate methyl salicylate, driving the reaction to completion within 30 minutes. Alternative bases like potassium carbonate result in prolonged reaction times (>2 hours) and lower yields (<70%).

Spectroscopic Characterization

Methyl 2-(2,4-Dinitrophenoxy)benzoate

This compound

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.73 (dd, J = 8.0, 1.6 Hz, 1H), 7.61 (td, J = 8.0, 1.6 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.22 (t, J = 8.0 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 6.70 (dd, J = 8.8, 2.4 Hz, 1H), 6.55 (d, J = 8.8 Hz, 1H), 4.90 (s, 4H, NH₂), 3.85 (s, 3H).

-

HRMS (APCI+) : m/z calcd for C₁₄H₁₅N₂O₃⁺ [M + H⁺] 271.1078, found 271.1076.

Scalability and Industrial Considerations

The synthesis is readily scalable to multi-gram quantities without significant yield reduction. Key considerations include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(2,4-diaminophenoxy)benzoate, and how can regioselectivity challenges be addressed during ether bond formation?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between methyl 2-hydroxybenzoate and 2,4-diaminophenol derivatives. Key steps include:

- Protecting the amino groups (e.g., using acetyl or tert-butoxycarbonyl groups) to prevent side reactions during etherification .

- Refluxing in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to activate the phenolic oxygen for substitution .

- Deprotection under acidic or basic conditions to regenerate free amino groups.

- Challenges : Competing O- vs. N-alkylation can occur due to the nucleophilic nature of the amino groups. Regioselectivity is controlled by steric hindrance and electronic effects, with para-substitution favored due to resonance stabilization .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to identify aromatic protons, ester carbonyls, and amino groups. Coupling patterns in the aromatic region distinguish substituent positions .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, confirming the ether linkage and spatial arrangement of amino groups .

- FT-IR : Validate ester (C=O stretch at ~1700 cm⁻¹) and aromatic C-O-C (asymmetric stretch at ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers address crystallographic challenges such as twinning or disordered solvent molecules in this compound structures?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. High-resolution datasets (≤0.8 Å) improve model accuracy .

- Disorder : Apply PART/SUMP restraints to model disordered solvent molecules or flexible substituents. Mercury’s void analysis identifies solvent-accessible regions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence <5% .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The electron-rich 2,4-diaminophenoxy moiety directs incoming electrophiles to meta/para positions via resonance. For example:

- Nitration occurs at the para position relative to the ether oxygen, stabilized by amino group conjugation .

- Steric hindrance from the methyl ester limits reactivity at ortho positions.

- Competing Pathways : Amino groups may act as nucleophiles, requiring protection prior to EAS. Kinetic studies (e.g., UV-Vis monitoring) differentiate reaction pathways .

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., XRD bond lengths) be resolved?

- Methodological Answer :

- DFT Optimization : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) to model geometry. Compare with experimental XRD data to identify deviations caused by crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) using CrystalExplorer to explain lattice-induced distortions .

- Statistical Validation : Apply Hamilton R-factor tests to assess whether differences are statistically significant (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.